3-hydroxy-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties
Preparation Methods
The synthesis of 3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization and oxidation steps . The reaction conditions often include the use of phosphorus pentasulfide in boiling anhydrous pyridine to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives with modified pharmacological properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in cell proliferation, making it effective against certain cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar compounds to 3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE include other quinazolinone derivatives such as:
- 2-Phenylquinazolin-4-one
- 3-Amino-2-phenylquinazolin-4-one
- 4-Hydroxyquinazoline
What sets 3-HYDROXY-2-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE apart is its unique combination of a hydroxyl group and a tetrahydroquinazoline ring, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
3-hydroxy-2-phenyl-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C14H12N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,13,15,18H |
InChI Key |
QWDWDTZTHADBDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
Origin of Product |
United States |
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